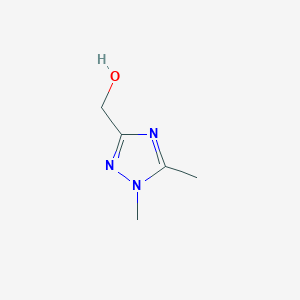

(1,5-Dimethyl-1,2,4-triazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,5-Dimethyl-1,2,4-triazol-3-yl)methanol, also known as DMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C5H8N4O and a molecular weight of 140.15 g/mol.

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) discusses a ligand similar to (1,5-Dimethyl-1,2,4-triazol-3-yl)methanol, which forms a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions effectively, demonstrating its use as a highly active catalyst in organic reactions (Ozcubukcu et al., 2009).

Crystal Structure Analysis

Dolzhenko et al. (2008) investigated a compound with structural similarities to this compound. The study focused on its crystallization and molecular interactions, highlighting its potential in crystallography and material science applications (Dolzhenko et al., 2008).

Synthesis of Acyclic C-Nucleosides

Belkadi and Othman (2006) explored the synthesis of derivatives similar to this compound. Their work contributes to the development of acyclic C-nucleosides, which are significant in medicinal chemistry and drug design (Belkadi & Othman, 2006).

Spectroscopic Studies in Solvents

Matwijczuk et al. (2018) conducted spectroscopic studies on a compound structurally related to this compound. This research offers insights into how molecular organization changes in different solvents, relevant in analytical and physical chemistry (Matwijczuk et al., 2018).

Development of Homogeneous and Heterogenised Catalytic Systems

A study by Etayo et al. (2016) on triazolylmethanol ligands, similar in structure to this compound, showed their usefulness in creating both homogeneous and heterogenised catalytic systems. This has implications in the field of synthetic and catalysis chemistry (Etayo et al., 2016).

Photodegradation Studies in Organic Solvents

Research by Nag and Dureja (1997) investigated the photodegradation of a fungicide structurally related to this compound. The study provides insights into the environmental behavior of such compounds, particularly in agriculture and environmental sciences (Nag & Dureja, 1997).

Mechanism of Action

Target of Action

Triazole derivatives have been found to interact with a variety of enzymes and receptors . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It is known that triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the biological activity of the target, potentially affecting cellular processes.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that triazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .

Result of Action

Given the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the efficacy of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

properties

IUPAC Name |

(1,5-dimethyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-5(3-9)7-8(4)2/h9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQUDZIUFMJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)

![2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)